Ethyl 2-(2-hydroxy-1,3-dioxoinden-2-yl)-3-oxo-3-phenylpropanoate
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Description
Ethyl 2-(2-hydroxy-1,3-dioxoinden-2-yl)-3-oxo-3-phenylpropanoate is a useful research compound. Its molecular formula is C20H16O6 and its molecular weight is 352.3 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-(2-hydroxy-1,3-dioxoinden-2-yl)-3-oxo-3-phenylpropanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the class of indene derivatives characterized by a dioxo functional group. The compound can be synthesized through various methods, primarily involving the reaction of phthalic anhydride with appropriate substrates under controlled conditions. The typical synthetic route includes:
- Formation of an Intermediate : The reaction of phthalic anhydride with ethyl acetoacetate in the presence of a base.
- Cyclization : The intermediate undergoes cyclization to yield the indene structure.
- Purification : Techniques such as recrystallization and chromatography are employed to isolate the final product.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound. It has demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Bacterial Strain | MIC (mg/ml) |
---|---|
E. coli | 0.125 |
S. aureus | 0.083 |
K. pneumoniae | 0.073 |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Case Study Example :
A study conducted on MCF-7 breast cancer cells indicated that treatment with this compound resulted in a significant reduction in cell viability (LC50 = 9.8 µg/ml), demonstrating its potential as a therapeutic agent against breast cancer.
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding : The compound shows affinity for specific receptors, which may mediate its pharmacological effects.
Pharmacokinetics and Toxicity
Early pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. However, toxicity assessments are crucial for determining safe dosage levels in clinical applications.
Properties
Molecular Formula |
C20H16O6 |
---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
ethyl 2-(2-hydroxy-1,3-dioxoinden-2-yl)-3-oxo-3-phenylpropanoate |
InChI |
InChI=1S/C20H16O6/c1-2-26-19(24)15(16(21)12-8-4-3-5-9-12)20(25)17(22)13-10-6-7-11-14(13)18(20)23/h3-11,15,25H,2H2,1H3 |
InChI Key |
SUAYLIMYBOXOTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=CC=C1)C2(C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.